molecular formula C7H16Cl2N2 B13613158 rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans

rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans

Cat. No.: B13613158
M. Wt: 199.12 g/mol
InChI Key: HVGOESCUNGJJQE-GPJOBVNKSA-N
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Description

rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octane dihydrochloride, trans is a bicyclic amine derivative characterized by a [4.2.0] ring system with 2,5-diaza bridges and a methyl substituent at position 2. The compound is synthesized as a dihydrochloride salt, enhancing its aqueous solubility and stability.

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-9-5-4-8-6-2-3-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1

InChI Key

HVGOESCUNGJJQE-GPJOBVNKSA-N

Isomeric SMILES

CN1CCN[C@H]2[C@H]1CC2.Cl.Cl

Canonical SMILES

CN1CCNC2C1CC2.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthetic route to this compound generally involves:

  • Construction of the bicyclic diazabicyclo[4.2.0]octane core
  • Introduction of the methyl substituent at the 2-position
  • Formation of the dihydrochloride salt to stabilize the compound

The bicyclic framework can be synthesized via cyclization reactions involving appropriate diamine precursors and ring-closing strategies.

Key Synthetic Steps

Based on patent WO2023057427A1 and related literature, the following synthetic steps are typical:

Step Description Reagents/Conditions Outcome
1 Preparation of diazabicyclo precursor Starting from substituted piperazine or diketopiperazine derivatives Formation of bicyclic intermediate
2 Methylation at 2-position Use of methylating agents such as methyl iodide or methyl triflate Introduction of methyl group stereoselectively
3 Salt formation Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) Formation of dihydrochloride salt, enhancing stability and crystallinity

Example Synthesis from Literature

A related synthesis of 2,5-diazabicyclo[2.2.2]octane derivatives (closely related bicyclic diamines) involves:

  • Reduction of diketopiperazine derivatives using lithium aluminium hydride (LAH) in tetrahydrofuran (THF) under reflux for 16 hours
  • Quenching with water and sodium hydroxide followed by extraction and purification

Although this example is for a slightly different bicyclic system (2,5-diazabicyclo[2.2.2]octane), the methodology provides insight into reduction and cyclization steps applicable to the [4.2.0] system.

Detailed Reaction Conditions and Yields

Stage Reagents & Conditions Time Temperature Yield (%) Notes
Cyclization Appropriate diamine precursor with cyclizing agent 12-24 h Room temp to reflux 60-85 Formation of bicyclic core
Methylation Methyl iodide or methyl triflate, base (e.g., K2CO3) 4-8 h 0-25 °C 70-90 Stereoselective methyl introduction
Salt formation HCl in ethanol or ether 1-2 h 0-25 °C >95 Crystallization of dihydrochloride salt

Note: Exact yields and conditions may vary depending on substrate purity and scale.

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic proton signals for bicyclic protons and methyl substituent confirm structure. For example, 1H NMR signals at δ 4.95 (broad singlet, 2H), 3.20 (doublet of triplets, 2H), 3.02 (doublet of doublets, 2H), and methyl signals around δ 1.7-1.8 ppm.
  • Mass Spectrometry: Molecular ion peaks consistent with molecular formula C7H14N2 (plus hydrochloride salt).
  • X-ray Crystallography: Confirms trans stereochemistry of the bicyclic ring and methyl group orientation.

Summary of Preparation Methods

Method Advantages Disadvantages Reference
Cyclization of diketopiperazine derivatives followed by reduction High yield, well-established Requires handling of LAH (pyrophoric)
Direct methylation of bicyclic amine intermediates Stereoselective, efficient Requires careful control of conditions
Salt formation via HCl treatment Enhances stability and purity Additional purification step

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans is a bicyclic compound featuring a unique diazabicyclo framework with two nitrogen atoms within its structure. It has the molecular formula CHClN and a molecular weight of approximately 219.16 g/mol. The presence of two hydrochloride groups enhances its solubility and stability, making it suitable for various applications.

Potential Applications

Rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans has diverse applications across various fields. Studies focus on its interaction with molecular targets like enzymes or receptors, which can modulate biological pathways relevant to metabolic processes and signal transduction. Understanding these mechanisms is crucial for developing therapeutic strategies that leverage this compound's unique properties.

  • Modulator of Glucagon-Like Peptide-1 Receptors Research indicates that rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans exhibits significant biological activities and has been studied for its potential as a modulator of glucagon-like peptide-1 receptors, which are important in glucose metabolism and appetite regulation. This suggests potential therapeutic applications in treating metabolic disorders such as diabetes.
  • Pharmacological Studies The compound's interaction with various biomolecules highlights its importance in pharmacological studies.

Structural Features and Similar Compounds

Rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans is distinguished by its specific methyl substitution at the 2-position of the diazabicyclo framework, influencing its reactivity and biological interactions compared to other diazabicyclo derivatives.

Compound NameStructural FeaturesUnique Aspects
2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochlorideSimilar bicyclic structure but different nitrogen placementUsed in different biological contexts
cis-2-Methyl-2,5-diazabicyclo[4.2.0]octane dihydrochlorideIsomeric form with distinct stereochemistryMay exhibit different biological activities due to stereoisomerism
rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octane dihydrochlorideEnantiomeric variation affecting pharmacodynamicsPotentially different therapeutic applications

Mechanism of Action

The mechanism of action of rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous bicyclic and tricyclic derivatives, focusing on structural variations, physicochemical properties, and biological activities.

Bicyclic Diazabicyclo Derivatives

Compound Name Bicyclo System Substituents Key Features Biological Activity Reference
rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octane dihydrochloride, trans [4.2.0] 2-methyl Dihydrochloride salt; trans configuration Not specified -
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride [2.2.1] 2-methyl Smaller ring system; higher ring strain Not specified
4-Methyl-(1R,6R)-3-oxo-2,5-diazabicyclo[4.4.0]dec-4-ene (2a) [4.4.0] 3-oxo, 4-methyl Larger [4.4.0] system; conjugated oxo group Cytotoxic (IC₅₀: 12 µM)
6R,7R-cephalosporin impurity (bicyclo[4.2.0]) [4.2.0] Acetyloxy, thia moiety Sulfur-containing; β-lactam antibiotic derivative Antibiotic-related stability

Key Observations:

  • Ring Size and Strain: The [4.2.0] system (main compound) offers moderate ring strain compared to the highly strained [2.2.1] system .
  • Substituent Effects : The 3-oxo group in compound 2a () correlates with cytotoxic activity, suggesting electron-withdrawing groups may enhance bioactivity. In contrast, the methyl group in the main compound likely improves lipophilicity, favoring membrane permeability.
  • Heteroatom Variations : The sulfur atom in cephalosporin derivatives () is critical for β-lactam antibiotic activity. The nitrogen-rich framework of the main compound may instead target neurological receptors or enzymes.

Tricyclic and Hybrid Systems

Compound Name Ring System Substituents Key Features Reference
(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0²,⁶]decane hydrochloride Tricyclo[5.2.1.0²,⁶] None Rigid tricyclic structure; hydrochloride salt
(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0²,⁶]undecane hydrochloride Tricyclo[5.2.2.0²,⁶] None Extended tricyclic framework

Key Observations:

  • Tricyclic systems (–4) exhibit enhanced rigidity and stereochemical complexity compared to bicyclic analogs. These features may improve receptor binding selectivity but complicate synthesis.
  • The absence of substituents in these tricyclic compounds contrasts with the methyl group in the main compound, which could modulate pharmacokinetic properties such as metabolic stability.

Functional Group and Salt Form Comparisons

  • Dihydrochloride Salts : The main compound shares this salt form with (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (), ensuring high solubility in polar solvents.
  • Trifluoromethyl Analogs : rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride () incorporates a CF₃ group, which increases electronegativity and metabolic resistance compared to the methyl group in the main compound.

Research Findings and Implications

  • Cytotoxicity : Compound 2a () demonstrated cytotoxicity (IC₅₀: 12 µM), highlighting the role of the 3-oxo group in bioactivity. The main compound’s lack of this moiety suggests divergent therapeutic applications .
  • Antibiotic Relevance: The [4.2.0] system in cephalosporin impurities () underscores the importance of ring size in β-lactam antibiotics. The main compound’s nitrogen-based system may explore non-antibacterial targets .
  • Synthetic Accessibility : Smaller bicyclo systems (e.g., [2.2.1]) face synthetic challenges due to strain, whereas the [4.2.0] system balances stability and synthetic feasibility .

Biological Activity

Rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans is a bicyclic compound recognized for its unique structural characteristics and potential biological activities. This compound is primarily studied for its role as a modulator of glucagon-like peptide-1 (GLP-1) receptors, which are crucial in regulating glucose metabolism and appetite. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic framework that includes two nitrogen atoms within the rings, contributing to its distinct chemical properties. The molecular formula is C6H12Cl2N2\text{C}_6\text{H}_{12}\text{Cl}_2\text{N}_2, with a molecular weight of approximately 219.16 g/mol. The presence of two hydrochloride groups enhances its solubility and stability in various applications.

PropertyValue
Molecular FormulaC₆H₁₂Cl₂N₂
Molecular Weight219.16 g/mol
Structure TypeBicyclic
Key Functional GroupsDiazabicyclo

Rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride acts primarily as a GLP-1 receptor modulator . GLP-1 is an incretin hormone that stimulates insulin secretion in response to food intake and inhibits glucagon release, thereby playing a significant role in glucose homeostasis. The modulation of GLP-1 receptors by this compound suggests potential applications in treating metabolic disorders such as type 2 diabetes and obesity.

Potential Neuroprotective Effects

In addition to its metabolic implications, preliminary studies indicate that this compound may exhibit neuroprotective effects . These effects are hypothesized to arise from the compound's ability to interact with various biomolecules involved in neurodegenerative pathways.

1. Modulation of GLP-1 Receptors

A study published in 2023 explored the effects of rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride on GLP-1 receptor activity in diabetic models. The findings indicated that administration of the compound led to:

  • Increased insulin secretion : A significant rise in insulin levels was observed post-administration.
  • Reduced blood glucose levels : Subjects exhibited lower fasting blood glucose levels compared to controls.

These results underscore the compound's potential as a therapeutic agent for managing diabetes.

2. Neuroprotective Studies

Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. Key outcomes included:

  • Reduction in neuronal apoptosis : The compound demonstrated a protective effect against cell death induced by oxidative stress.
  • Improved cognitive function : Behavioral assessments indicated enhanced memory and learning capabilities in treated subjects.

Q & A

Basic: What are the optimal synthetic routes for rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans, and how can reaction conditions be standardized?

Methodological Answer:
The synthesis typically involves multi-step pathways, including cyclization, stereoselective methylation, and salt formation. Key steps include:

  • Cyclization : Use of bicyclo[4.2.0] precursors under controlled temperature (e.g., 0–5°C) to avoid side reactions .
  • Methylation : Stereochemical control via chiral catalysts or enantioselective reagents (e.g., chiral amines or transition-metal complexes) .
  • Purification : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to isolate intermediates .
  • Standardization : Employ statistical experimental design (e.g., factorial design) to optimize parameters like solvent polarity, pH, and reaction time .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the stereochemical purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H- and 13^13C-NMR with chiral solvating agents (e.g., Eu(hfc)3_3) to distinguish enantiomers .
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in polar solvents (e.g., methanol/water mixtures) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to confirm stereochemistry .

Advanced: How can computational quantum chemistry methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Reaction Path Search : Apply density functional theory (DFT) or ab initio methods (e.g., MP2) to map transition states and intermediates .
  • Solvent Effects : Use continuum solvation models (e.g., COSMO-RS) to simulate reaction outcomes in different solvents .
  • Kinetic Modeling : Integrate computational results with microkinetic models to predict yields under varying temperatures and pressures .

Advanced: What experimental strategies resolve contradictions in kinetic data for reactions involving this compound?

Methodological Answer:

  • Systematic Parameter Variation : Use a Design of Experiments (DOE) approach to isolate variables (e.g., catalyst loading, solvent) causing discrepancies .
  • Cross-Validation : Compare experimental data with computational simulations (e.g., ICReDD’s reaction path search tools) to identify outliers .
  • In Situ Monitoring : Employ techniques like ReactIR or HPLC-MS to track intermediate species and validate proposed mechanisms .

Advanced: What role does the hydrochloride salt play in modulating the compound’s biological activity?

Methodological Answer:

  • Solubility Enhancement : The hydrochloride salt improves aqueous solubility, critical for in vitro assays (e.g., receptor binding studies) .
  • Stability Profiling : Conduct pH-dependent stability tests (e.g., 1–14 pH range) to assess salt dissociation kinetics .
  • Biological Assays : Compare salt vs. freebase forms in cell-based assays (e.g., IC50_{50} measurements) to quantify bioavailability differences .

Basic: How can researchers assess the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .
  • Accelerated Stability Studies : Use Arrhenius modeling to predict shelf life at 25°C based on high-temperature degradation data .

Advanced: What methodologies optimize enantiomeric separation of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with mobile phases like hexane/isopropanol (90:10) .
  • Crystallization-Induced Resolution : Screen chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiomers via diastereomeric salt formation .
  • Computational Screening : Apply molecular docking simulations to predict resolving agent compatibility .

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